molecular formula C14H10FN3O4S B5806177 N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide

N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide

Cat. No.: B5806177
M. Wt: 335.31 g/mol
InChI Key: YZLJCAPQRUAAAI-GQCTYLIASA-N
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Description

N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a fluoro-nitrophenyl group, a carbonothioyl group, and a furyl acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amination: Conversion of the nitro group to an amino group.

    Thioamide Formation: Reaction of the amino group with a carbonothioyl chloride to form the thioamide.

    Acrylamide Formation: Coupling of the thioamide with a furyl acrylamide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group or the carbonothioyl group to a thiol.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with signal transduction pathways or modulate gene expression, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(E)-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O4S/c15-11-5-3-9(18(20)21)8-12(11)16-14(23)17-13(19)6-4-10-2-1-7-22-10/h1-8H,(H2,16,17,19,23)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLJCAPQRUAAAI-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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